Foeniculin, (E)-

Vue d'ensemble

Description

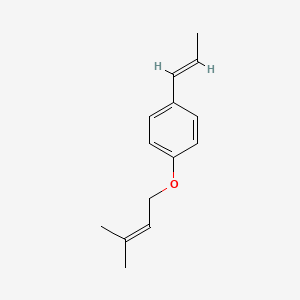

Foeniculin, (E)-, also known as 3,3-Dimethyl allyl-p-propenyl phenyl ether, is an aromatic ether . It has a molecular formula of C14H18O . The IUPAC name for Foeniculin, (E)- is 1-(3-methylbut-2-enoxy)-4-[(E)-prop-1-enyl]benzene .

Synthesis Analysis

The synthesis of Foeniculin, (E)- has been reported in the literature. For instance, it was found as a major constituent (>78%) in 17 of 19 samples of the leaf oils of Clausena anisata Hook. f. collected from Pokuase, Ghana . Another study reported the isolation of Foeniculin, (E)- from an endophytic fungus Diaporthe foeniculina SCBG-15 .Molecular Structure Analysis

The molecular structure of Foeniculin, (E)- includes a total of 33 bonds. There are 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .Physical And Chemical Properties Analysis

Foeniculin, (E)- has a molecular weight of 202.29 g/mol . It has a computed XLogP3-AA value of 4.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The exact mass of Foeniculin, (E)- is 202.135765193 g/mol .Applications De Recherche Scientifique

Constituents of Plant Oils

(E)-Foeniculin is a significant component found in the leaf oils of certain plants. For instance, in a study of Clausena anisata collected from Ghana, (E)-Foeniculin was identified as a major constituent in the majority of samples, exceeding 78% in some instances (Garneau et al., 2000). This highlights its importance in the composition of certain essential oils.

Antimicrobial and Cytotoxic Properties

Research has shown that compounds derived from endophytic fungi, like those from Diaporthe foeniculina, can exhibit significant antimicrobial and cytotoxic properties. Studies have isolated cyclohexanone and phenolic acid derivatives from this fungus, indicating potential uses in these areas (Lu et al., 2021).

Applications in Traditional Medicine

Foeniculum vulgare, commonly known as fennel, has been used traditionally for a variety of ailments related to digestive, endocrine, reproductive, and respiratory systems. Its phytochemical studies have revealed the presence of numerous valuable compounds including (E)-Foeniculin, highlighting its potential in traditional medicine applications (Badgujar et al., 2014).

Skin Photoaging and Antioxidant Properties

Foeniculum vulgare extract has been studied for its effects on skin photoaging and antioxidant properties. The extract showed significant effects in blocking matrix metalloproteinases production and enhancing collagen, elastin, and TGF-β1 levels in UVB irradiation induced mice, indicating a potential use for skin care (Sun et al., 2016).

Agronomic and Breeding Applications

Studies in agriculture have explored the use of Foeniculum vulgare in improving essential oil yield and trans-anethole yield through plant breeding programs. This research can guide breeders in selecting advantageous traits for medicinal plant breeding (Sabzi-Nojadeh et al., 2021).

Antibiofilm and Antioxidant Activities

Research has also focused on the antibiofilm and antioxidant activities of Foeniculum vulgare. The essential oils extracted from this plant have shown promising results in inhibiting biofilm formation and scavenging oxygen radicals, suggesting potential applications in food preservation and flavor industries (Di Napoli et al., 2022).

Fertility and Reproductive Health

Foeniculum vulgare has been used traditionally for treating female infertility. A study on its effects on folliculogenesis in female mice indicated an increase in the number of growing ovarian follicles, suggesting its potential use in reproductive health (Khazaei et al., 2011).

Propriétés

IUPAC Name |

1-(3-methylbut-2-enoxy)-4-[(E)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-4-5-13-6-8-14(9-7-13)15-11-10-12(2)3/h4-10H,11H2,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGELFJUQMIUNOO-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=C(C=C1)OCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC=C(C=C1)OCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228921 | |

| Record name | Foeniculin, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Foeniculin, (E)- | |

CAS RN |

78259-41-3 | |

| Record name | Foeniculin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78259-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Foeniculin, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078259413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Foeniculin, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOENICULIN, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO3391G00A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the chemical composition of the Clausena anisata leaf oils studied in the research?

A1: The research highlights the identification of a new chemovariety of Clausena anisata based on its leaf oil composition []. While most samples analyzed were dominated by (E)-foeniculin as the major constituent (>78%), some displayed (E)-anethole as the primary compound []. This variation in chemical profiles suggests the existence of different chemotypes within this plant species. Additionally, the study marks the first report of (Z)-foeniculin as a natural product, found in smaller quantities (0.2-1.4%) in the leaf oils [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic Acid](/img/structure/B1336037.png)

![3,3,4,4-Tetrafluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B1336050.png)

![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1336058.png)